molecular formula C21H21NO5 B3018981 (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 869078-22-8

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B3018981
CAS No.: 869078-22-8
M. Wt: 367.401
InChI Key: GMIPTKQFYWYTKC-UNOMPAQXSA-N
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Description

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.401. The purity is usually 95%.
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Biological Activity

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one, also referred to as cKIT-IN-3 , is a benzofuran derivative with a complex structure characterized by a benzofuran core, a methoxybenzylidene moiety, and a morpholinomethyl substituent. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3}. The (Z) configuration indicates the spatial arrangement of substituents around the double bond, which can influence biological interactions.

Property Value
Molecular FormulaC19H22N2O3C_{19}H_{22}N_{2}O_{3}
Molecular Weight342.39 g/mol
IUPAC Name(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one

The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. The functional groups present in the compound facilitate specific interactions such as hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets.

Antioxidant Properties

Benzofuran derivatives are known for their ability to scavenge free radicals, thereby reducing oxidative stress. Studies have shown that this compound exhibits significant antioxidant activity, which may be attributed to its hydroxyl group that can donate electrons to neutralize free radicals .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial and fungal strains. Its structural components may enhance its ability to penetrate microbial membranes and disrupt cellular functions. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Effects

One of the most promising aspects of this compound is its potential anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound has been shown to induce apoptosis and arrest the cell cycle at specific phases:

Cell Line IC50 Value (µM) Mechanism
MCF-711.7Apoptosis induction
HepG20.21Topoisomerase II inhibition
A5491.7DNA intercalation

In these studies, apoptosis was significantly activated in HepG2 cells, with an increase in total apoptosis by 34.73% compared to untreated controls .

Case Studies

  • Antitumor Evaluation : In one study, this compound was evaluated for its cytotoxic effects against various cancer cell lines using the sulforhodamine B assay. Results indicated potent cytotoxicity with IC50 values lower than those of standard chemotherapeutics like Doxorubicin .
  • Enzyme Interaction Studies : Further research has focused on elucidating the interaction between this compound and key enzymes involved in cancer progression, such as topoisomerase II. Inhibition assays revealed that this compound effectively inhibits this enzyme at concentrations that are therapeutically relevant .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-25-15-4-2-14(3-5-15)12-19-20(24)16-6-7-18(23)17(21(16)27-19)13-22-8-10-26-11-9-22/h2-7,12,23H,8-11,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIPTKQFYWYTKC-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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